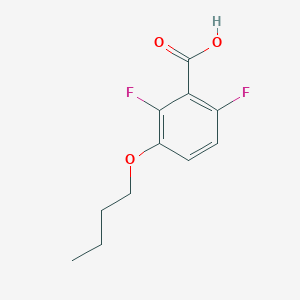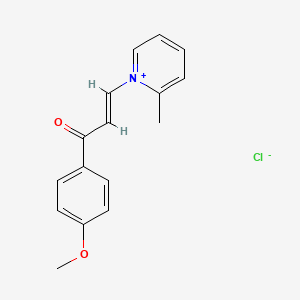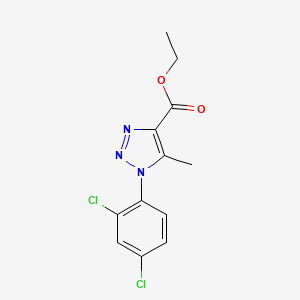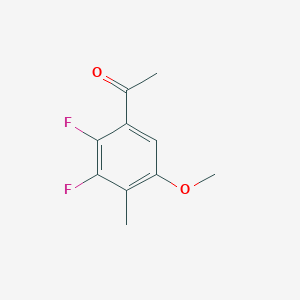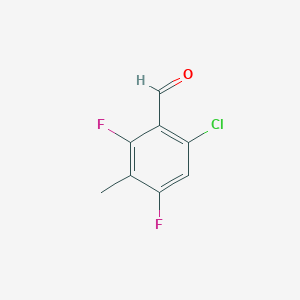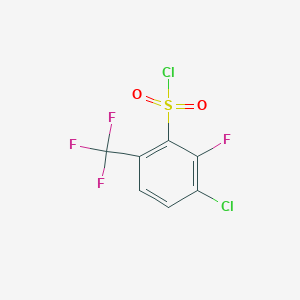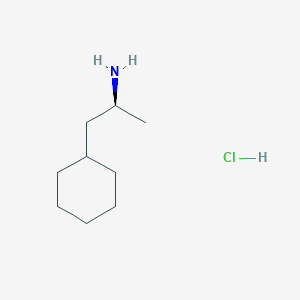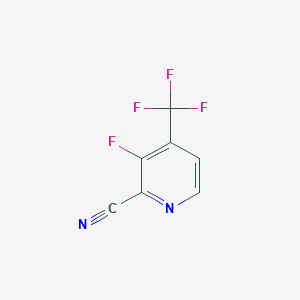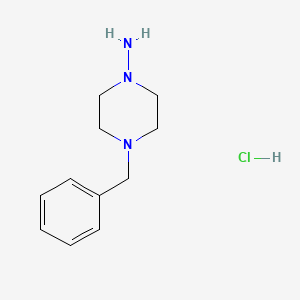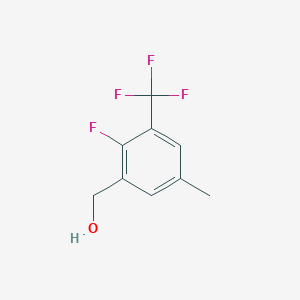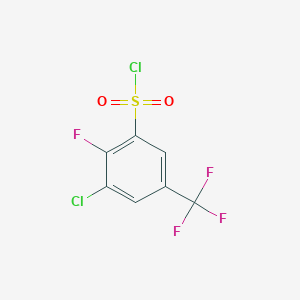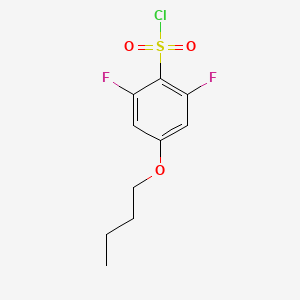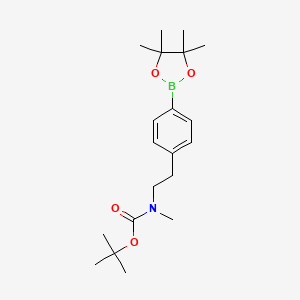
tert-Butyl-methyl(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate
Übersicht
Beschreibung
Tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate is a useful research compound. Its molecular formula is C20H32BNO4 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -verabreichungssysteme
Phenylboronsäuren und ihre Ester, einschließlich der betreffenden Verbindung, werden für die Entwicklung neuer Arzneimittel und Arzneimittelverabreichungssysteme in Betracht gezogen. Sie sind besonders nützlich als Borträger, die sich für die Neutroneneinfangtherapie eignen . Die Stabilität dieser Verbindungen in Wasser ist ein entscheidender Faktor für ihre Anwendung in biologischen Systemen.
Katalytische Reaktionen
Diese Verbindung wird in katalytischen Reaktionen eingesetzt, wie z. B. der Rhodium-katalysierten Desymmetrisierung von meso-cyclischen Allyl-Dicarbonaten über SN2′-Substitution . Sie ist auch an Protodeboronierungsvorgängen beteiligt, die in der organischen Synthese unerlässlich sind .
Reaktive Sauerstoffspezies (ROS)-reaktive Systeme
Die Verbindung wurde strukturell modifiziert, um ein ROS-reaktives Arzneimittelverabreichungssystem zu entwickeln. So wurde sie verwendet, um Hyaluronsäure zu modifizieren, um Curcumin in Nanopartikeln für die gezielte Arzneimittelverabreichung einzukapseln .
Wirkmechanismus
Target of Action
Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices .
Mode of Action
The compound tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate is a type of organoboron compound. Organoboron compounds are known for their role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The compound may interact with its targets by forming new carbon–carbon bonds, which can lead to significant changes in the target molecules .
Biochemical Pathways
This suggests that the compound could potentially affect a wide range of biochemical pathways involving carbon–carbon bond formation .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water and their rate of hydrolysis is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
Given its potential role in the suzuki–miyaura cross-coupling reaction, it can be inferred that the compound may induce significant changes in the structure of target molecules by facilitating the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the compound, which in turn can influence its stability and efficacy . Therefore, the compound’s action may vary depending on the specific environmental conditions.
Biochemische Analyse
Biochemical Properties
tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate: plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as kinases and phosphatases, influencing their activity through covalent modification or allosteric regulation. Additionally, it can form reversible complexes with proteins containing nucleophilic residues, such as cysteine and serine, leading to alterations in protein function and signaling pathways. The boron moiety in the compound facilitates these interactions by acting as a Lewis acid, thereby enhancing its binding affinity to biomolecules .
Cellular Effects
The effects of tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate on various cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. By influencing these pathways, the compound can alter gene expression profiles and cellular metabolism, leading to changes in cell function and behavior. For instance, it has been observed to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
Molecular Mechanism
At the molecular level, tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate exerts its effects through several mechanisms. One key mechanism involves the formation of covalent bonds with active site residues of target enzymes, leading to enzyme inhibition or activation. The compound’s boron-containing dioxaborolane ring can also participate in reversible interactions with hydroxyl and amino groups on proteins, modulating their activity and stability. Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, thereby altering the epigenetic landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate have been studied over various time points to understand its stability and long-term impact on cellular function. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary over time, with initial exposure leading to acute changes in cell signaling and metabolism, followed by adaptive responses that may mitigate its impact. Long-term studies have shown that prolonged exposure to the compound can result in sustained alterations in gene expression and cellular behavior .
Dosage Effects in Animal Models
The effects of tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate in animal models have been investigated to determine its therapeutic potential and safety profile. Dosage-dependent studies reveal that low to moderate doses of the compound can elicit beneficial effects, such as anti-inflammatory and anticancer activities, without significant toxicity. Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biological response .
Metabolic Pathways
tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate: is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may retain biological activity. Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism. These interactions can result in changes in metabolite levels and overall cellular energy balance .
Transport and Distribution
The transport and distribution of tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters such as organic anion-transporting polypeptides (OATPs). Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate plays a crucial role in determining its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules to modulate cellular processes. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and stability within different subcellular compartments. These factors collectively determine the compound’s efficacy and specificity in modulating cellular function .
Eigenschaften
IUPAC Name |
tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO4/c1-18(2,3)24-17(23)22(8)14-13-15-9-11-16(12-10-15)21-25-19(4,5)20(6,7)26-21/h9-12H,13-14H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARGGKARAWEVQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901112643 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191063-31-6 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191063-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


